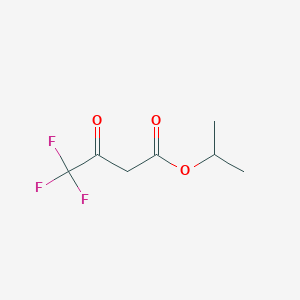

Isopropyl 4,4,4-Trifluoroacetoacetate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

propan-2-yl 4,4,4-trifluoro-3-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9F3O3/c1-4(2)13-6(12)3-5(11)7(8,9)10/h4H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLBGYZLICFMDDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)CC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00343045 | |

| Record name | Isopropyl 4,4,4-Trifluoroacetoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00343045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175230-50-9 | |

| Record name | Isopropyl 4,4,4-Trifluoroacetoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00343045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isopropyl 4,4,4-Trifluoroacetoacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Isopropyl 4,4,4-Trifluoroacetoacetate: Synthesis, Properties, and Applications

Introduction: The Strategic Value of Fluorination in Modern Chemistry

The introduction of fluorine atoms into organic molecules has become a cornerstone of modern drug discovery and materials science. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced binding affinity, and altered electronic characteristics, make fluorinated compounds highly sought after. Isopropyl 4,4,4-trifluoroacetoacetate (CAS No. 175230-50-9) is a pivotal building block in this arena, offering a versatile scaffold for the synthesis of complex fluorinated molecules.[1][2] Its trifluoromethyl group provides a reactive handle for a multitude of chemical transformations, making it an invaluable intermediate in the pharmaceutical and agrochemical industries.[1][2] This guide provides an in-depth exploration of the synthesis, properties, and applications of this compound, tailored for researchers, scientists, and professionals in drug development.

Core Synthesis Strategies: Mastering the Claisen Condensation

The primary and most industrially viable method for synthesizing β-ketoesters like this compound is the Claisen condensation.[1] This carbon-carbon bond-forming reaction involves the coupling of two ester molecules in the presence of a strong base. In the context of our target molecule, this translates to the reaction between isopropyl trifluoroacetate and isopropyl acetate.

Reaction Mechanism: A Step-by-Step Elucidation

The Claisen condensation proceeds through a well-understood, base-mediated mechanism. The choice of base is critical; it must be strong enough to deprotonate the α-carbon of the ester but should not interfere with the reaction through saponification. Sodium isopropoxide, generated in situ or added directly, is the base of choice to avoid transesterification.

Diagram: Claisen Condensation for this compound Synthesis

Caption: Mechanism of the Claisen condensation for this compound synthesis.

Detailed Experimental Protocol

This protocol is a representative procedure adapted from established methods for analogous ethyl esters.[1][3]

Materials:

-

Isopropyl acetate (anhydrous)

-

Isopropyl trifluoroacetate (anhydrous)

-

Sodium metal or Sodium isopropoxide

-

Anhydrous isopropanol

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Aqueous solution of a weak acid (e.g., 1 M HCl or acetic acid)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate or sodium sulfate

Equipment:

-

Three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel

-

Inert atmosphere setup (e.g., nitrogen or argon line)

-

Heating mantle and temperature controller

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

Preparation of Sodium Isopropoxide (if not commercially available): Under an inert atmosphere, carefully add small pieces of sodium metal to anhydrous isopropanol in the reaction flask with stirring. The reaction is exothermic and produces hydrogen gas, so proper ventilation and caution are necessary. Continue stirring until all the sodium has reacted.

-

Reaction Setup: Equip the three-necked flask containing the sodium isopropoxide solution with a reflux condenser, a mechanical stirrer, and a dropping funnel. Maintain the inert atmosphere.

-

Addition of Reactants: Add anhydrous isopropyl acetate to the flask. From the dropping funnel, add isopropyl trifluoroacetate dropwise to the stirred solution at a rate that maintains a gentle reflux.

-

Reaction: After the addition is complete, heat the reaction mixture to reflux for 2-4 hours to ensure the reaction goes to completion. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: Cool the reaction mixture to room temperature. Slowly and carefully add a weak acid solution to neutralize the excess base and protonate the enolate product. Transfer the mixture to a separatory funnel.

-

Extraction and Washing: Add diethyl ether or another suitable organic solvent to extract the product. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The crude product is purified by vacuum distillation to yield pure this compound.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and chemical properties of this compound is crucial for its handling, storage, and application in synthesis.

| Property | Value | Source |

| CAS Number | 175230-50-9 | [4][5] |

| Molecular Formula | C₇H₉F₃O₃ | [1][4][5] |

| Molecular Weight | 198.14 g/mol | [1][5] |

| Appearance | Colorless liquid | [1] |

| Purity | ≥95% | [2][5] |

Spectroscopic Characterization

Spectroscopic data is indispensable for confirming the structure and purity of the synthesized compound.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show a septet for the methine proton of the isopropyl group, a doublet for the two methyl groups of the isopropyl ester, and a singlet for the methylene protons adjacent to the two carbonyl groups.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display distinct signals for the carbonyl carbons, the trifluoromethyl carbon (as a quartet due to C-F coupling), the methine and methyl carbons of the isopropyl group, and the methylene carbon. DEPT-135 experiments can be used to differentiate between CH, CH₂, and CH₃ signals.[6][7][8]

-

¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance): The ¹⁹F NMR spectrum will exhibit a singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift will be characteristic of a CF₃ group adjacent to a carbonyl.[9][10][11][12]

-

IR (Infrared) Spectroscopy: The IR spectrum will show strong absorption bands characteristic of the C=O stretching vibrations of the ester and ketone groups, as well as C-F stretching vibrations.

-

MS (Mass Spectrometry): The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, including the loss of the isopropoxy group and the trifluoromethyl group.[13][14][15]

Applications in Drug Development and Agrochemicals

This compound is a versatile precursor for the synthesis of a wide range of fluorinated compounds with significant biological activity.

Synthesis of Fluorinated Heterocycles

The diketone-like reactivity of this compound makes it an ideal starting material for the construction of various heterocyclic systems, which are prevalent in many pharmaceuticals and agrochemicals.

-

Pyrazoles: Reaction with hydrazine derivatives leads to the formation of trifluoromethyl-substituted pyrazoles. These pyrazoles are key components in a number of commercialized agrochemicals.[16][17][18][19]

-

Pyrimidines: Condensation with amidines or related compounds provides access to fluorinated pyrimidines, a class of compounds with a broad spectrum of biological activities, including antiviral and anticancer properties.[20][21][22][23]

Diagram: Synthesis of Fluorinated Heterocycles

Caption: General schemes for the synthesis of pyrazoles and pyrimidines.

Key Intermediate in the Synthesis of Sitagliptin

While many reported syntheses of the dipeptidyl peptidase-4 (DPP-4) inhibitor Sitagliptin, used for the treatment of type 2 diabetes, utilize the corresponding ethyl ester, the underlying chemistry is directly translatable to the use of this compound.[24][25][26][27][28] It can serve as a crucial precursor for the trifluoromethyl-containing fragment of the molecule. The synthesis of Sitagliptin often involves the construction of a β-amino acid derivative, and the trifluoroacetoacetate moiety provides the necessary carbonyl functionality for subsequent transformations, such as reductive amination or asymmetric hydrogenation of a derived enamine.

Conclusion: A Versatile Tool for Fluorine Chemistry

This compound is a powerful and versatile building block for the introduction of the trifluoromethyl group into a wide array of organic molecules. Its synthesis, primarily through the robust Claisen condensation, is well-established and scalable. A comprehensive understanding of its physicochemical and spectroscopic properties is essential for its effective utilization. The applications of this compound in the synthesis of fluorinated heterocycles for pharmaceuticals and agrochemicals highlight its strategic importance in modern chemical research and development. As the demand for sophisticated fluorinated molecules continues to grow, the role of this compound as a key intermediate is set to expand, making it an indispensable tool for synthetic chemists.

References

-

Hansen, K. B., Hsiao, Y., Xu, F., Rivera, N., Clausen, A., Kubryk, M., ... & Armstrong, J. D. (2009). Highly efficient asymmetric synthesis of sitagliptin. Journal of the American Chemical Society, 131(25), 8798–8804. [Link]

-

Oh, J. S., Lee, S. Y., Kim, J. H., & Song, C. E. (2024). Enantioselective Synthesis of (R)-Sitagliptin via Phase-Transfer Catalytic aza-Michael Addition. The Journal of Organic Chemistry. [Link]

-

Alachem Co., Ltd. (n.d.). This compound. Retrieved from [Link]

-

ResearchGate. (n.d.). Highly Enantioselective Synthesis of Sitagliptin. Retrieved from [Link]

-

MDPI. (n.d.). Study on the Immobilization of a Transaminase Biocatalyst for the Synthesis of Sitagliptin. Retrieved from [Link]

-

Scribd. (n.d.). Enantioselective Synthesis of (R)‑Sitagliptin via Phase-Transfer. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Synthesis of Mono- and Bis(fluoroalkyl)pyrimidines from FARs, Fluorinated Acetoacetates, and Malononitrile Provides Easy Access to Novel High-Value Pyrimidine Scaffolds. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of pyrazole‐4‐carboxylates 19 (tfa=trifluoroacetic acid). Retrieved from [Link]

-

National Center for Biotechnology Information. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. Molecules, 25(15), 3458. [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). 19F NMR Reference Standards. Retrieved from [Link]

-

ResearchGate. (n.d.). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). Synthesis of Perfluoroalkylated Pyrazoles from α-Perfluoroalkenylated Aldehydes. Molecules, 29(21), 5035. [Link]

-

Dove Medical Press. (n.d.). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Retrieved from [Link]

-

National Center for Biotechnology Information. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. PubMed. [Link]

-

AZoM. (2017, December 18). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. Retrieved from [Link]

-

National Center for Biotechnology Information. (1965). Fluorinated pyrimidines. Progress in Nucleic Acid Research and Molecular Biology, 4, 1-50. [Link]

-

Human Metabolome Database. (n.d.). [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000863). Retrieved from [Link]

- Google Patents. (n.d.). CN106565475A - Preparing method for ethyl 4,4,4-trifluoroacetoacetate.

-

ResearchGate. (n.d.). Proposed EI-MS fragmentation pattern for di-(trifluoroacetylated) derivatives of N-alkyl-1,3-propanediamines. For mass spectra, see Fig. 3. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Organic Synthesis: The Versatility of Ethyl 4,4,4-Trifluoroacetoacetate. Retrieved from [Link]

-

Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved from [Link]

-

ResearchGate. (n.d.). Multigram Synthesis of Fluoroalkyl-Substituted Pyrazole-4-carboxylic Acids. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

SpectraBase. (n.d.). 10.1021/ja00958a046. Retrieved from [Link]

-

ResearchGate. (n.d.). Studies on Fluorinated Pyrimidines. Retrieved from [Link]

- Google Patents. (n.d.). CN103694119A - The preparation method of 4,4,4-ethyl trifluoroacetoacetate.

-

Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. Retrieved from [Link]

-

NC State University Libraries. (n.d.). 13.12 DEPT 13C NMR Spectroscopy – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, November 2). 13.6: DEPT ¹³C NMR Spectroscopy. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, October 4). 13.12: DEPT ¹³C NMR Spectroscopy. Retrieved from [Link]

-

Alachem Co., Ltd. (n.d.). 175230-50-9 | this compound. Retrieved from [Link]

-

ResearchGate. (n.d.). Manufacturing Approaches of New Halogenated Agrochemicals. Retrieved from [Link]

-

ChemUniverse. (n.d.). This compound [P52507]. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0031241). Retrieved from [Link]

-

Springer. (2019). Synthesis of New Agrochemicals. In Sustainable Agrochemistry (pp. 223-273). [Link]

-

SpectraBase. (n.d.). Isopropyl 4,4,4-trifluoro-3-oxobutyrate - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Ethyl 4,4,4-trifluoroacetoacetate. PubChem. Retrieved from [Link]

-

SIELC Technologies. (2018, February 16). Ethyl 4,4,4-trifluoroacetoacetate. Retrieved from [Link]

-

ResearchGate. (n.d.). Full spectrum of ¹³C NMR aliphatic region with DEPT 135 and DEPT 90 for.... Retrieved from [Link]

Sources

- 1. CN106565475A - Preparing method for ethyl 4,4,4-trifluoroacetoacetate - Google Patents [patents.google.com]

- 2. This compound [myskinrecipes.com]

- 3. youtube.com [youtube.com]

- 4. 175230-50-9 | this compound - Alachem Co., Ltd. [alachem.co.jp]

- 5. chemuniverse.com [chemuniverse.com]

- 6. 13.12 DEPT 13C NMR Spectroscopy – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. colorado.edu [colorado.edu]

- 10. researchgate.net [researchgate.net]

- 11. dovepress.com [dovepress.com]

- 12. azom.com [azom.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. researchgate.net [researchgate.net]

- 15. chemguide.co.uk [chemguide.co.uk]

- 16. researchgate.net [researchgate.net]

- 17. rsc.org [rsc.org]

- 18. Synthesis of Perfluoroalkylated Pyrazoles from α-Perfluoroalkenylated Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. [PDF] Synthesis of Mono- and Bis(fluoroalkyl)pyrimidines from FARs, Fluorinated Acetoacetates, and Malononitrile Provides Easy Access to Novel High-Value Pyrimidine Scaffolds. | Semantic Scholar [semanticscholar.org]

- 21. Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Fluorinated pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Highly efficient asymmetric synthesis of sitagliptin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Enantioselective Synthesis of (R)-Sitagliptin via Phase-Transfer Catalytic aza-Michael Addition - PMC [pmc.ncbi.nlm.nih.gov]

- 27. mdpi.com [mdpi.com]

- 28. scribd.com [scribd.com]

Physicochemical properties of Isopropyl 4,4,4-Trifluoroacetoacetate

An In-depth Technical Guide to the Physicochemical Properties of Isopropyl 4,4,4-Trifluoroacetoacetate

Foreword: Unlocking Fluorine's Potential in Modern Chemistry

In the landscape of drug discovery, agrochemical development, and materials science, the strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of innovation. The trifluoromethyl group, in particular, is prized for its ability to modulate a compound's metabolic stability, bioavailability, and binding affinity. This compound (IPTFAA) emerges as a pivotal building block in this context. Its unique molecular architecture, featuring a reactive β-ketoester system appended with a trifluoromethyl moiety, makes it an exceptionally versatile intermediate for synthesizing complex fluorinated targets.[1][2]

This guide provides an in-depth exploration of the core physicochemical properties of this compound. Moving beyond a simple recitation of data, we will delve into the causality behind its chemical behavior, provide validated analytical protocols for its characterization, and discuss its practical implications for researchers and drug development professionals. Our objective is to equip the scientific community with the expert insights and robust methodologies required to fully leverage the synthetic potential of this important fluorinated reagent.

Molecular Identity and Core Physical Characteristics

This compound is a colorless liquid that serves as a key intermediate in the synthesis of fluorinated organic molecules.[1][2] The presence of the electron-withdrawing trifluoromethyl group significantly influences the molecule's reactivity, particularly at the α-carbon and the adjacent carbonyl groups, making it a valuable tool for medicinal and agricultural chemistry.[2]

A summary of its fundamental properties is presented below.

| Property | Value | Source(s) |

| CAS Number | 175230-50-9 | [1][3][4] |

| Molecular Formula | C₇H₉F₃O₃ | [1][2][3][4] |

| Molecular Weight | 198.14 g/mol | [1][2][3][4] |

| IUPAC Name | propan-2-yl 4,4,4-trifluoro-3-oxobutanoate | [3] |

| Appearance | Colorless Liquid | [1][2] |

| Density | ~1.20 g/mL | [2][5] |

| Refractive Index (n20/D) | ~1.377 - 1.382 | [1][5] |

| Flash Point | 42°C (closed cup) | [5] |

| Predicted pKa | ~8.54 | [5] |

The Dynamic Core: Keto-Enol Tautomerism

A defining characteristic of β-ketoesters, including IPTFAA, is their existence as a dynamic equilibrium between two tautomeric forms: the keto form and the enol form.[6][7][8] This equilibrium is not static; its position is influenced by factors such as the solvent environment and temperature, which in turn dictates the compound's reactivity in a given synthetic step.[6][9]

-

Keto Form : Contains two distinct carbonyl groups (a ketone and an ester).

-

Enol Form : Features an alcohol (enol) and an α,β-unsaturated ester, often stabilized by an intramolecular hydrogen bond.

Understanding and controlling this equilibrium is crucial. The enol form's nucleophilicity is key for certain reactions, while the keto form's electrophilic carbonyl carbon is the target in others. The strong electron-withdrawing effect of the CF₃ group generally favors the enol form more than in non-fluorinated analogues.

Analytical Characterization: A Validated Approach

Accurate characterization of this compound is essential for quality control and for understanding its behavior in reaction mixtures. The following section details validated protocols for spectroscopic and chromatographic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the structure of IPTFAA and quantifying the keto-enol tautomeric ratio.

Expert Insight: The choice of solvent is critical. Deuterated chloroform (CDCl₃) is a common choice, but solvents capable of hydrogen bonding, like DMSO-d₆, can significantly shift the tautomeric equilibrium, providing valuable mechanistic information.

Step-by-Step Protocol: ¹H NMR Analysis

-

Sample Preparation: Accurately weigh approximately 10-20 mg of IPTFAA into a clean, dry NMR tube.

-

Solvent Addition: Add approximately 0.6 mL of deuterated solvent (e.g., CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

-

Homogenization: Cap the tube and gently invert several times until the sample is fully dissolved.

-

Acquisition: Place the sample in the NMR spectrometer and acquire the ¹H NMR spectrum according to standard instrument parameters.

Expected Spectral Features (in CDCl₃):

-

Keto Form:

-

CH(CH₃)₂ (septet): ~5.1 ppm

-

CH₂ (singlet): ~3.6 ppm

-

CH(CH₃)₂ (doublet): ~1.3 ppm

-

-

Enol Form:

-

OH (broad singlet): Highly variable, ~12 ppm (due to H-bonding)

-

=CH (singlet): ~5.8 ppm

-

CH(CH₃)₂ (septet): ~5.0 ppm

-

CH(CH₃)₂ (doublet): ~1.25 ppm

-

The ratio of the keto to enol forms can be determined by integrating the distinct signals of the methylene protons (keto, ~3.6 ppm) and the vinyl proton (enol, ~5.8 ppm).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for assessing the purity of volatile compounds like IPTFAA and confirming its molecular weight.

Expert Insight: The high temperatures of the GC inlet can sometimes alter the keto-enol equilibrium. Therefore, GC is primarily a tool for purity assessment of the total compound, while the MS provides the structural fingerprint.

Step-by-Step Protocol: GC-MS Purity Analysis

-

Sample Preparation: Prepare a dilute solution of IPTFAA (~1 mg/mL) in a volatile solvent such as ethyl acetate or dichloromethane.

-

Instrument Setup:

-

GC Column: Use a standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Oven Program: Start at 50°C (hold 2 min), ramp to 250°C at 15°C/min (hold 5 min).

-

Inlet: 250°C, Split mode (e.g., 50:1).

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 40 to 300.

-

-

Injection: Inject 1 µL of the prepared sample into the GC-MS.

-

Data Analysis: Analyze the resulting chromatogram for peak purity and the mass spectrum for characteristic fragments.

Expected Mass Spectrum Features:

-

Molecular Ion (M⁺): A weak or absent peak at m/z 198.

-

Key Fragments: Look for characteristic losses. The fragmentation pattern will be similar to related esters. Expect prominent peaks corresponding to the loss of the isopropoxy group (-OC₃H₇) and fragments like [CF₃CO]⁺ (m/z 97) and [CF₃]⁺ (m/z 69).

Synthetic Applications and Reactivity

IPTFAA is a valuable precursor for a wide range of chemical transformations, primarily due to the strategic placement of the trifluoromethyl group. It is extensively used in the synthesis of fluorinated heterocycles, which are crucial scaffolds in many modern pharmaceuticals, including antiviral, anticancer, and anti-inflammatory agents.[1][10]

The compound's reactivity is centered around:

-

The α-Methylene Group: The protons on the carbon between the two carbonyls are highly acidic (pKa ~8.54) and can be easily removed by a base to form a nucleophilic enolate.[5] This enolate can then participate in alkylation, acylation, and condensation reactions.

-

The Carbonyl Groups: Both the keto and ester carbonyls are electrophilic and can be targeted by various nucleophiles.

A classic application is its use in condensation reactions to form heterocyclic rings, such as pyrimidines or pyrazoles, which are common in drug molecules.[11]

Safety, Handling, and Storage Protocols

Proper handling of IPTFAA is essential to ensure laboratory safety and maintain the integrity of the compound. It is a combustible liquid and may cause irritation upon contact.[12][13]

Trustworthiness through Self-Validation: Adherence to these protocols is a self-validating system. Consistent analytical results and reaction yields are direct indicators of proper storage and handling, while deviations may suggest degradation due to improper procedures.

| Hazard Class | GHS Pictogram | Precautionary Statements |

| Flammable Liquid | 🔥 | Keep away from heat, sparks, open flames, and hot surfaces. Use explosion-proof equipment.[12][13] |

| Skin/Eye Irritant | ❗ | Wear protective gloves, eye protection, and face protection. Wash skin thoroughly after handling.[12][13][14] |

| Respiratory Irritant | ❗ | Use only outdoors or in a well-ventilated area. Avoid breathing vapors.[13] |

Storage and Handling Guidelines:

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[12][13][15] Keep away from ignition sources and incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[12][13][14]

-

Handling: Use non-sparking tools and ground/bond container and receiving equipment to prevent static discharge.[12][13] Handle in a fume hood to avoid inhalation of vapors. In case of spills, remove all ignition sources and absorb with an inert material.[16]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[13]

Conclusion

This compound is more than just a chemical intermediate; it is an enabling tool for innovation in the life sciences and material sciences. Its distinct physicochemical properties—governed by the interplay between the β-ketoester functionality and the powerful electron-withdrawing trifluoromethyl group—provide a unique platform for complex molecular design. A thorough understanding of its keto-enol tautomerism, coupled with robust analytical and handling protocols as detailed in this guide, is paramount for any researcher aiming to harness its full synthetic potential. As the demand for more sophisticated and effective chemical entities grows, the foundational knowledge of such key building blocks will continue to be a critical asset for scientific advancement.

References

-

Reversible Shifting of a Chemical Equilibrium by Light: The Case of Keto–Enol Tautomerism of a β-Ketoester. (2020). Organic Letters. [Link]

-

Reversible shifting of a chemical equilibrium by light: the case of keto-enol tautomerism of a β-ketoester. (n.d.). ChemRxiv. [Link]

-

This compound. (n.d.). MySkinRecipes. [Link]

-

Acidity and tautomerism of .beta.-keto esters and amides in aqueous solution. (n.d.). Journal of the American Chemical Society. [Link]

-

KETO–ENOL TAUTOMERISM IN β-DICARBONYLS STUDIED BY NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY: II. SOLVENT EFFECTS ON PROTON CHEMICAL SHIFTS AND ON EQUILIBRIUM CONSTANTS. (n.d.). Canadian Journal of Chemistry. [Link]

-

Understanding Isopropyl Trifluoroacetate: Properties, Uses, and Manufacturer Benefits. (n.d.). Specific Chemical. [Link]

-

Keto-enol tautomerism in beta-ketoesters: CH3C(O)CHXC(O)OY (X = H, Cl; Y = CH3, C2H5). Vibrational analyses, NMR spectra and quantum chemical calculations. (2001). ResearchGate. [Link]

-

The Role of Isopropyl Acetoacetate in Pharmaceutical Synthesis. (n.d.). Specific Chemical. [Link]

-

175230-50-9 | this compound. (n.d.). Alachem Co., Ltd.[Link]

-

Mastering β-keto esters. (2021). ResearchGate. [Link]

-

β‐Ketoesters: An Overview and It's Applications via Transesterification. (2021). ResearchGate. [Link]

-

Ethyl 4,4,4-trifluoroacetoacetate. (n.d.). PubChem. [Link]

-

Ethyl 4,4,4-Trifluoroacetoacetate: A Key Intermediate in Modern Drug Discovery. (n.d.). Specific Chemical. [Link]

- CN103694119A - The preparation method of 4,4,4-ethyl trifluoroacetoacetate. (n.d.).

Sources

- 1. This compound [myskinrecipes.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound 95.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 4. 175230-50-9 | this compound - Alachem Co., Ltd. [alachem.co.jp]

- 5. This compound CAS#: 175230-50-9 [m.chemicalbook.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. nbinno.com [nbinno.com]

- 11. nbinno.com [nbinno.com]

- 12. synquestlabs.com [synquestlabs.com]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.com [fishersci.com]

- 15. chemicalbook.com [chemicalbook.com]

- 16. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

The Strategic Integration of Isopropyl 4,4,4-Trifluoroacetoacetate in Modern Organic Synthesis: A Technical Guide

For Immediate Release

Fremont, CA – Isopropyl 4,4,4-trifluoroacetoacetate (CAS Number: 175230-50-9), a fluorinated β-ketoester, has emerged as a pivotal building block in contemporary organic chemistry. Its strategic application, particularly in the synthesis of complex heterocyclic molecules, offers significant advantages in the development of novel pharmaceuticals and agrochemicals. This technical guide provides an in-depth analysis of its applications, reaction mechanisms, and practical protocols for researchers, scientists, and professionals in drug development.

Introduction: The Significance of Fluorine in Chemical Design

The introduction of fluorine atoms into organic molecules can profoundly alter their physicochemical and biological properties. The trifluoromethyl group (CF₃), in particular, is highly sought after in medicinal chemistry for its ability to enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[1] this compound serves as a versatile and efficient precursor for incorporating this crucial functionality into a wide array of molecular scaffolds.[2]

Core Applications in Heterocyclic Synthesis

This compound is extensively utilized in multicomponent reactions (MCRs) to construct diverse heterocyclic systems. MCRs are highly efficient one-pot reactions that combine three or more reactants to form a complex product, thereby minimizing waste and reducing reaction times. The Biginelli and Hantzsch reactions are two prominent examples where this fluorinated building block plays a central role.

The Biginelli Reaction: A Gateway to Dihydropyrimidines

The Biginelli reaction is a cornerstone of heterocyclic synthesis, enabling the one-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[3] These scaffolds are prevalent in a multitude of biologically active compounds, including calcium channel blockers and antihypertensive agents.[3][4] The use of this compound in the Biginelli reaction allows for the straightforward synthesis of trifluoromethyl-substituted DHPMs, which have shown promise as potent therapeutic agents.

The generally accepted mechanism for the Biginelli reaction involves an acid-catalyzed condensation of the aldehyde and urea to form an N-acyliminium ion intermediate. This is followed by the nucleophilic addition of the β-ketoester enol form and subsequent cyclization and dehydration to yield the final DHPM product.[4][5][6]

Reaction Workflow: Biginelli Synthesis of Trifluoromethyl-Substituted Dihydropyrimidines

Caption: Generalized workflow for the Biginelli reaction.

Experimental Protocol: Synthesis of a Trifluoromethyl-Substituted Dihydropyrimidine

This section provides a representative, detailed, step-by-step methodology for the synthesis of a trifluoromethyl-substituted dihydropyrimidine via the Biginelli reaction using this compound. This protocol is adapted from established procedures for analogous ethyl esters and serves as a practical guide for laboratory synthesis.

Materials and Reagents:

| Reagent | CAS Number | Molar Mass ( g/mol ) | Quantity (mmol) |

| This compound | 175230-50-9 | 198.14 | 1.0 |

| Aromatic Aldehyde (e.g., Benzaldehyde) | 100-52-7 | 106.12 | 1.0 |

| Urea | 57-13-6 | 60.06 | 1.5 |

| Catalyst (e.g., Yb(OTf)₃) | 56266-61-4 | 680.29 | 0.1 |

| Solvent (e.g., Ethanol) | 64-17-5 | 46.07 | 5 mL |

Procedure:

-

Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 mmol), the aromatic aldehyde (1.0 mmol), urea (1.5 mmol), and the catalyst (0.1 mmol).

-

Solvent Addition: Add the solvent (5 mL) to the flask.

-

Reaction: Heat the reaction mixture to reflux with constant stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by vacuum filtration. If not, pour the mixture into ice-cold water (20 mL) and stir for 15-20 minutes to induce precipitation.

-

Purification: Wash the crude product with cold ethanol and dry under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate).

-

Characterization: Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, ¹⁹F NMR, and Mass Spectrometry) and determine the melting point.

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 175230-50-9 |

| Molecular Formula | C₇H₉F₃O₃ |

| Molecular Weight | 198.14 g/mol |

| Appearance | Colorless Liquid |

| Boiling Point | Not readily available |

| Density | ~1.2 g/mL |

Conclusion: A Versatile Tool for Modern Organic Synthesis

This compound is a valuable and versatile reagent in organic synthesis, providing a reliable method for the introduction of the trifluoromethyl group into complex molecules. Its application in multicomponent reactions, particularly the Biginelli reaction, offers an efficient and atom-economical route to a wide range of biologically active heterocyclic compounds. The continued exploration of this and other fluorinated building blocks will undoubtedly fuel further innovation in the fields of medicinal chemistry and materials science.

Logical Relationship Diagram: From Building Block to Application

Caption: The role of this compound in synthesis.

References

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

Wikipedia. (2023, December 1). Biginelli reaction. Retrieved from [Link]

- Chen, R., Singh, P., Su, S., Kocalar, S., Wang, X., Mandava, N., ... & Njoo, E. (2022). Benchtop F nuclear magnetic resonance (NMR)

-

Royal Society of Chemistry. (2020). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Retrieved from [Link]

-

ResearchGate. (2015). Pyrazolopyrimidines: Synthesis, Chemical Reactions and Biological Activity. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Biginelli Reaction. Retrieved from [Link]

-

University of Illinois. (2008). The Biginelli Reaction: Development and Applications. Retrieved from [Link]

Sources

Spectroscopic Characterization of Isopropyl 4,4,4-Trifluoroacetoacetate: An In-depth Technical Guide

This technical guide provides a detailed analysis of the spectroscopic data for Isopropyl 4,4,4-Trifluoroacetoacetate, a key fluorinated building block in organic synthesis.[1] The presence of the trifluoromethyl group significantly influences the molecule's electronic properties and, consequently, its spectroscopic signature. This guide is intended for researchers, scientists, and drug development professionals who utilize spectroscopic techniques for the structural elucidation and quality control of fluorinated compounds.

Introduction

This compound (IUPAC name: Isopropyl 4,4,4-trifluoro-3-oxobutanoate) is a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Its trifluoromethyl moiety enhances the stability and reactivity of intermediates, making it a valuable component in the development of novel chemical entities.[1] Accurate and comprehensive spectroscopic characterization is paramount for confirming its structure, assessing its purity, and understanding its chemical behavior, particularly the phenomenon of keto-enol tautomerism.

A critical aspect of β-keto esters like this compound is their existence as an equilibrium mixture of keto and enol tautomers. This equilibrium is influenced by factors such as solvent polarity and temperature. The presence of the strongly electron-withdrawing trifluoromethyl group generally favors the enol form. Spectroscopic techniques are instrumental in identifying and quantifying these tautomeric forms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this compound, providing detailed information about the connectivity and electronic environment of each atom.

¹H NMR Spectroscopy

The proton NMR spectrum will exhibit characteristic signals for the isopropyl group and the methylene protons, with the latter's appearance being highly dependent on the predominant tautomeric form.

-

Isopropyl Group: A septet for the methine proton (-CH) is expected around δ 5.1 ppm, coupled to the six equivalent methyl protons (-CH₃), which will appear as a doublet around δ 1.3 ppm.

-

Methylene Protons (-CH₂-): In the keto form, these protons are adjacent to the trifluoromethyl ketone and will appear as a singlet around δ 3.6 ppm. In the enol form, the vinylic proton (-CH=) will appear as a singlet further downfield, typically around δ 5.8 ppm. The presence of both singlets would indicate a mixture of tautomers.

-

Enolic Hydroxyl Proton (-OH): In the enol form, a broad singlet corresponding to the hydroxyl proton may be observed, typically in the range of δ 12-14 ppm, due to intramolecular hydrogen bonding.

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -CH(CH₃)₂ | ~5.1 | Septet | ~6.2 |

| -CH(CH ₃)₂ | ~1.3 | Doublet | ~6.2 |

| -C(O)CH ₂C(O)- (Keto) | ~3.6 | Singlet | - |

| =CH - (Enol) | ~5.8 | Singlet | - |

| -OH (Enol) | ~12-14 | Broad Singlet | - |

¹³C NMR Spectroscopy

The carbon NMR spectrum will show distinct signals for the carbonyl carbons, the trifluoromethyl carbon, and the carbons of the isopropyl group. The position of the signals for the carbons in the acetoacetate backbone will differ significantly between the keto and enol forms.

-

Carbonyl Carbons: In the keto form, two carbonyl signals are expected: the ester carbonyl around δ 168 ppm and the ketone carbonyl around δ 195 ppm (this will be a quartet due to coupling with the three fluorine atoms). In the enol form, the ester carbonyl will be around δ 175 ppm, and the enolic carbon attached to the oxygen will be around δ 178 ppm (as a quartet).

-

Trifluoromethyl Carbon (-CF₃): A quartet is expected around δ 117 ppm with a large ¹JCF coupling constant of approximately 290 Hz.

-

Isopropyl Group Carbons: The methine carbon (-CH) will appear around δ 71 ppm, and the methyl carbons (-CH₃) will be observed around δ 21 ppm.

| Assignment | Predicted Chemical Shift (δ, ppm) - Keto | Predicted Chemical Shift (δ, ppm) - Enol | Multiplicity (due to F) |

| -C F₃ | ~117 | ~117 | Quartet (¹JCF ≈ 290 Hz) |

| -C(O)O- | ~168 | ~175 | Singlet |

| -C (O)CF₃ | ~195 | - | Quartet (²JCCF ≈ 35 Hz) |

| =C (OH)- | - | ~178 | Quartet (²JCCF ≈ 30 Hz) |

| -C(O)C H₂C(O)- | ~47 | - | Singlet |

| =C H- | - | ~90 | Singlet |

| -OC H(CH₃)₂ | ~71 | ~71 | Singlet |

| -OCH(C H₃)₂ | ~21 | ~21 | Singlet |

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique for the direct detection of the trifluoromethyl group. A single signal is expected for the three equivalent fluorine atoms.

-

Trifluoromethyl Group (-CF₃): A singlet is predicted to appear in the range of -75 to -80 ppm (relative to CFCl₃). The exact chemical shift can be influenced by the solvent and the keto-enol equilibrium.

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| -CF₃ | -75 to -80 | Singlet |

Diagram of Key NMR Correlations:

Caption: Keto-enol tautomerism of this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in this compound. The spectrum will be a composite of the absorptions from both the keto and enol forms, with the relative intensities reflecting their equilibrium concentrations.

-

C=O Stretching: This region is particularly informative. The keto form will show two distinct C=O stretching bands: one for the ester (around 1745 cm⁻¹) and one for the ketone (around 1720 cm⁻¹). The enol form will exhibit a conjugated ester C=O stretch at a lower frequency (around 1710 cm⁻¹) and a C=C stretching band (around 1640 cm⁻¹).

-

C-F Stretching: Strong absorption bands corresponding to the C-F stretching vibrations of the CF₃ group are expected in the region of 1100-1300 cm⁻¹.

-

O-H Stretching: The enol form will display a broad O-H stretching band in the region of 3200-3600 cm⁻¹ due to the intramolecularly hydrogen-bonded hydroxyl group.

-

C-H Stretching: Aliphatic C-H stretching vibrations for the isopropyl and methylene groups will appear just below 3000 cm⁻¹.

| Vibrational Mode | Functional Group | Tautomer | Predicted Wavenumber (cm⁻¹) |

| C=O Stretch | Ester | Keto | ~1745 |

| C=O Stretch | Ketone | Keto | ~1720 |

| C=O Stretch | Conjugated Ester | Enol | ~1710 |

| C=C Stretch | Alkene | Enol | ~1640 |

| C-F Stretch | Trifluoromethyl | Both | 1100-1300 (strong, multiple bands) |

| O-H Stretch | Hydroxyl | Enol | 3200-3600 (broad) |

| C-H Stretch | sp³ C-H | Both | 2850-3000 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, which aids in confirming its structure.

-

Molecular Ion (M⁺): The molecular ion peak is expected at an m/z corresponding to the molecular weight of the compound (198.14 g/mol ).

-

Key Fragmentation Pathways:

-

Loss of the isopropoxy radical (-OCH(CH₃)₂) to give a fragment at m/z 139.

-

Loss of isopropene from the molecular ion via a McLafferty rearrangement, resulting in a fragment at m/z 156.

-

Cleavage of the C-C bond between the carbonyls, leading to fragments corresponding to [CF₃CO]⁺ (m/z 97) and [CH₂COOCH(CH₃)₂]⁺.

-

Loss of the trifluoromethyl radical (-CF₃) to give a fragment at m/z 129.

-

Diagram of Key Fragmentation Pathways:

Caption: Predicted major fragmentation pathways for this compound.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed. Instrument parameters should be optimized for the specific sample and instrument.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.

-

¹⁹F NMR Acquisition: Acquire the spectrum with proton decoupling. A reference standard such as CFCl₃ (or a secondary standard) should be used for accurate chemical shift referencing.

IR Spectroscopy

-

Sample Preparation: For a liquid sample, a thin film can be prepared between two NaCl or KBr plates. Alternatively, a solution in a suitable solvent (e.g., CCl₄, CHCl₃) can be analyzed in a liquid cell.

-

Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio. A background spectrum of the salt plates or solvent should be collected and subtracted from the sample spectrum.

Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol, acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

-

Ionization: Use a suitable ionization technique, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.

-

Data Acquisition: Acquire the mass spectrum over an appropriate m/z range (e.g., 50-300 amu).

Conclusion

The spectroscopic characterization of this compound provides a comprehensive understanding of its molecular structure and tautomeric equilibrium. The combined application of NMR (¹H, ¹³C, and ¹⁹F), IR, and mass spectrometry allows for unambiguous structure confirmation and purity assessment. The strong influence of the trifluoromethyl group on the spectral data provides a unique signature that is invaluable for researchers in the fields of organic synthesis and drug discovery.

References

-

MySkinRecipes. This compound. Available at: [Link].

Sources

Isopropyl 4,4,4-Trifluoroacetoacetate: A Keystone Fluorinated Building Block for Advanced Synthesis

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern drug discovery and materials science, often imparting enhanced metabolic stability, bioavailability, and binding affinity. Within the arsenal of fluorinated synthons, β-ketoesters are prized for their synthetic versatility. This guide provides a deep technical analysis of Isopropyl 4,4,4-Trifluoroacetoacetate (i-PrTFAA), a highly valuable building block. We will explore its synthesis, physicochemical properties, and unique reactivity profile, with a focus on its application in the construction of complex trifluoromethyl-containing heterocyclic scaffolds. This document serves as a practical resource, offering field-proven insights and detailed experimental protocols for key transformations, including the Hantzsch Pyridine Synthesis, Paal-Knorr Pyrrole Synthesis, and Knoevenagel Condensation.

Introduction: The Power of the Trifluoromethyl Group

The trifluoromethyl (CF₃) group has become a "group of privilege" in medicinal chemistry. Its strong electron-withdrawing nature and high lipophilicity can dramatically alter a molecule's pharmacokinetic and pharmacodynamic properties.[1] The introduction of a CF₃ group can block metabolic oxidation, improve membrane permeability, and increase binding affinity by participating in favorable intermolecular interactions. This compound serves as a readily available and highly reactive precursor for introducing the trifluoroacetyl moiety, which is a gateway to a diverse array of CF₃-substituted compounds.[2] Its dual functionality—an activated methylene group and a reactive keto group—makes it a powerful tool for carbon-carbon and carbon-nitrogen bond formation, particularly in the synthesis of heterocyclic systems that form the core of many pharmaceutical agents.[3][4][5]

Physicochemical Properties & Synthesis

This compound is a colorless liquid that serves as a versatile intermediate in organic synthesis.[2][6] Its key properties are summarized below.

| Property | Value | Reference |

| CAS Number | 175230-50-9 | [6][7] |

| Molecular Formula | C₇H₉F₃O₃ | [2][6] |

| Molecular Weight | 198.14 g/mol | [2] |

| Appearance | Colorless Liquid | [6] |

| Purity | ≥95% | [2] |

| Storage | Room temperature, in a dry, cool, and well-ventilated place. | [2][6] |

Synthetic Rationale: The most common industrial route to analogous β-ketoesters like ethyl 4,4,4-trifluoroacetoacetate is the Claisen condensation reaction. This involves the base-catalyzed reaction between a trifluoroacetate ester and an acetate ester. By analogy, this compound can be synthesized via the condensation of isopropyl trifluoroacetate and isopropyl acetate, typically using a strong base like sodium isopropoxide. The mechanism relies on the formation of an enolate from isopropyl acetate, which then attacks the electrophilic carbonyl of isopropyl trifluoroacetate. The choice of an alkoxide base corresponding to the ester (isopropoxide for isopropyl esters) is critical to prevent transesterification, which would lead to a mixture of undesired products.

Chemical Reactivity and Synthetic Utility

The synthetic power of i-PrTFAA stems from the electrophilic nature of its carbonyl carbons and the acidity of the α-protons, which are activated by both the adjacent trifluoroacetyl and ester groups. This dual activation facilitates a wide range of classical and multi-component reactions.

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of a compound with an active methylene group to a carbonyl, followed by dehydration.[4] The α-protons of i-PrTFAA are sufficiently acidic to be removed by a weak base (e.g., piperidine, triethylamine), forming a stabilized enolate. This enolate is a potent nucleophile that readily attacks aldehydes and ketones. The resulting adduct then undergoes dehydration to yield a highly functionalized α,β-unsaturated product, a valuable intermediate for further transformations.

Representative Experimental Protocol: Knoevenagel Condensation

-

To a solution of an aldehyde (10 mmol) and this compound (11 mmol) in isopropanol (30 mL), add a catalytic amount of piperidine (0.5 mmol).

-

Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 2-6 hours).

-

Cool the reaction mixture to room temperature and reduce the solvent volume under reduced pressure.

-

Add cold water (50 mL) to the residue to precipitate the product.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry.

-

Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to afford the pure α,β-unsaturated compound.

Hantzsch Pyridine Synthesis

The Hantzsch synthesis is a classic multi-component reaction for the construction of dihydropyridines, which can be subsequently oxidized to form the aromatic pyridine ring.[5] The reaction typically involves two equivalents of a β-ketoester, an aldehyde, and an ammonia source. Using i-PrTFAA as the β-ketoester component allows for the direct synthesis of pyridines bearing trifluoromethyl groups at the 2- and 6-positions and ester functionalities at the 3- and 5-positions. These structures are of significant interest in agrochemical and pharmaceutical research.[5]

// Nodes Reactants [label="2 eq. i-PrTFAA\n+ Aldehyde\n+ Ammonia Source (NH₄OAc)", shape=cylinder, fillcolor="#FFFFFF", fontcolor="#202124"]; Condensation [label="One-Pot Condensation\n(Reflux in EtOH)", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"]; DHP [label="1,4-Dihydropyridine Intermediate", fillcolor="#FBBC05", fontcolor="#202124"]; Oxidation [label="Oxidation\n(e.g., HNO₃ or DDQ)", shape=cds, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Pyridine [label="Trifluoromethyl-Substituted\nPyridine Product", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Reactants -> Condensation; Condensation -> DHP; DHP -> Oxidation; Oxidation -> Pyridine; } dotedit Caption: Hantzsch synthesis workflow for trifluoromethyl-pyridines.

Representative Experimental Protocol: Hantzsch Pyridine Synthesis

-

In a round-bottom flask, combine this compound (20 mmol), an appropriate aldehyde (10 mmol), and ammonium acetate (12 mmol).

-

Add absolute ethanol (50 mL) as the solvent.

-

Heat the mixture to reflux with stirring for 8-12 hours, monitoring the reaction progress by TLC.

-

Upon completion, cool the mixture in an ice bath. The 1,4-dihydropyridine intermediate often precipitates.

-

Filter the solid, wash with cold ethanol, and dry.

-

To a solution of the crude dihydropyridine (5 mmol) in glacial acetic acid (20 mL), add nitric acid (65%, 5.5 mmol) dropwise at room temperature.

-

Heat the mixture at 80°C for 2 hours to effect aromatization.

-

Pour the cooled reaction mixture onto crushed ice and neutralize carefully with aqueous ammonia.

-

Collect the precipitated pyridine product by filtration, wash thoroughly with water, and purify by recrystallization or column chromatography.

Paal-Knorr Pyrrole Synthesis

The Paal-Knorr synthesis is a straightforward method for preparing substituted pyrroles from 1,4-dicarbonyl compounds and a primary amine or ammonia. While i-PrTFAA is not a 1,4-dicarbonyl itself, it is an excellent precursor for their synthesis. The α-carbon can be readily alkylated using a suitable α-haloketone under basic conditions. The resulting γ-ketoester can then be cyclized with an amine under acidic conditions (often with dehydration) to furnish highly substituted trifluoromethyl pyrroles. This two-step sequence provides a reliable pathway to this important heterocyclic core.

Representative Experimental Protocol: Two-Step Paal-Knorr Pyrrole Synthesis

Step A: Synthesis of the 1,4-Dicarbonyl Precursor

-

In a flame-dried, three-necked flask under a nitrogen atmosphere, prepare a solution of sodium isopropoxide by dissolving sodium metal (10 mmol) in anhydrous isopropanol (40 mL).

-

Cool the solution to 0°C and add this compound (10 mmol) dropwise. Stir for 30 minutes at 0°C to ensure complete enolate formation.

-

Add a solution of an α-haloketone (e.g., 2-bromoacetophenone, 10 mmol) in anhydrous THF (10 mL) dropwise, maintaining the temperature at 0°C.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction by adding saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the resulting γ-ketoester by column chromatography on silica gel.

Step B: Cyclization to the Pyrrole

-

Dissolve the purified γ-ketoester (5 mmol) and a primary amine (e.g., aniline, 5.5 mmol) in toluene (30 mL).

-

Add a catalytic amount of p-toluenesulfonic acid (0.25 mmol).

-

Fit the flask with a Dean-Stark apparatus and heat the mixture to reflux for 6-18 hours, until water evolution ceases.

-

Cool the reaction mixture and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield the trifluoromethyl-substituted pyrrole.

Safety and Handling

As a laboratory chemical, this compound requires careful handling in accordance with good industrial hygiene and safety practices.[6]

-

Hazards: Causes skin irritation and serious eye irritation. May cause respiratory irritation.[6]

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat. All operations should be conducted in a well-ventilated chemical fume hood.[6]

-

Handling: Avoid breathing vapors or mist. Avoid contact with skin, eyes, and clothing. Keep away from incompatible materials such as strong reducing agents.[6]

-

First Aid:

-

Eyes: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[6]

-

Skin: Wash off immediately with plenty of soap and water. If irritation persists, seek medical advice.[6]

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen and seek medical attention.[6]

-

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area.[6]

Conclusion

This compound is a powerful and versatile fluorinated building block. Its trifluoromethyl group enhances the reactivity and stability of intermediates, making it exceptionally valuable for synthesizing fluorinated heterocycles, which are key components in modern drug development and agrochemistry.[2] The robust and well-understood reactivity of its β-ketoester scaffold allows for its seamless integration into classic and powerful synthetic transformations like the Knoevenagel, Hantzsch, and Paal-Knorr reactions. By providing a direct and efficient route to complex trifluoromethylated molecules, i-PrTFAA empowers researchers and drug development professionals to accelerate the discovery of new chemical entities with potentially superior biological properties.

References

-

Yuan, C., et al. (2011). One-Pot Synthesis of Trifluoromethyl-Containing Pyrazoles via Sequential Yb(PFO)3-Catalyzed Three-Component Reaction and IBX-Mediated Oxidation. Chinese Journal of Chemistry. Available at: [Link]

-

King, J. A. (1962). A study of the synthesis of 20-trifluoromethyl pyrimidines. U.S. Naval Postgraduate School. Available at: [Link]

-

Fujiwara, T., & O'Sullivan, A. C. (2016). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science. Available at: [Link]

-

Główka, F. K., et al. (2022). Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions. Organic Letters. Available at: [Link]

-

Alachem Co., Ltd. (n.d.). 175230-50-9 | this compound. Alachem Co., Ltd.. Available at: [Link]

-

Barros, S. M., et al. (1995). Synthesis of Trifluoromethyl Heterocyclic Compounds. ResearchGate. Available at: [Link]

-

3E. (n.d.). This compound - Free SDS search. 3E. Available at: [Link]

-

Patel, J. M., et al. (2021). SYNTHESIS AND CHARACTERIZATION OF TRIFLUOROMETHYL SUBSTITUTED PYRAZOLE DERIVATIVES. Bibliomed. Available at: [Link]

-

Zhou, Y., et al. (2016). Approaches to trifluoromethylated pyrazoles using trifluorodiazoethane. ResearchGate. Available at: [Link]

-

Kumar, D., et al. (2018). Novel Trifluoromethyl Pyrimidinone Compounds With Activity Against Mycobacterium tuberculosis. Frontiers in Cellular and Infection Microbiology. Available at: [Link]

-

da Silva, J. F., et al. (2016). Unexpected synthesis of (trifluoroethyl)pyrimidines from the heterocyclisation of α-trifluoroacetylpropanenitriles. ResearchGate. Available at: [Link]

-

ChemSrc. (n.d.). This compound CAS#: 175230-50-9. ChemSrc. Available at: [Link]

-

MySkinRecipes. (n.d.). This compound. MySkinRecipes. Available at: [Link]

-

Chen, Y., et al. (2024). Microwave‐Assisted Synthesis of Trifluoromethylated Amino‐Pyrimidines: Exploring EGFR and HER2 Therapeutic Potential with In Silico Docking. ResearchGate. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. This compound [myskinrecipes.com]

- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 4. files01.core.ac.uk [files01.core.ac.uk]

- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. assets.thermofisher.cn [assets.thermofisher.cn]

- 7. This compound | 175230-50-9 [sigmaaldrich.com]

Reactivity and stability of Isopropyl 4,4,4-Trifluoroacetoacetate

An In-depth Technical Guide to the Reactivity and Stability of Isopropyl 4,4,4-Trifluoroacetoacetate

Introduction

This compound is a fluorinated β-keto ester that has emerged as a pivotal building block in modern organic synthesis. Its unique molecular architecture, featuring a reactive β-dicarbonyl system synergistically influenced by a potent electron-withdrawing trifluoromethyl (CF₃) group, imparts a rich and versatile chemical profile. This guide offers an in-depth exploration of the reactivity and stability of this compound, providing researchers, scientists, and drug development professionals with the technical insights necessary to effectively harness its synthetic potential. The strategic introduction of the CF₃ moiety is a widely used strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates, making this reagent particularly valuable.[1] This document will dissect the fundamental principles governing its behavior, from its inherent tautomeric equilibrium to its key transformations and degradation pathways.

Molecular Profile and Physicochemical Characteristics

A foundational understanding of a reagent begins with its basic physical and chemical properties. This compound is a colorless liquid that serves as a versatile precursor for a wide range of fluorinated compounds.[2]

| Property | Value | Source(s) |

| CAS Number | 175230-50-9 | [2] |

| Molecular Formula | C₇H₉F₃O₃ | [2] |

| Molecular Weight | 198.14 g/mol | [2] |

| Appearance | Colorless Liquid | [2] |

| Density | 1.195-1.208 g/mL at 20/20 °C | [2] |

| Refractive Index | 1.377-1.382 at 20 °C | [2] |

| Boiling Point | ~73 °C at 749 mmHg | [3] |

| Storage Conditions | Room temperature, in a dry, cool, well-ventilated area. Moisture sensitive. Keep under inert gas. | [2][4] |

The Core of Reactivity: Keto-Enol Tautomerism

Like other β-dicarbonyl compounds, this compound exists as a dynamic equilibrium between its keto and enol tautomeric forms.[5][6][7] However, the strongly electron-withdrawing nature of the adjacent trifluoromethyl group dramatically influences this equilibrium. It enhances the acidity of the α-hydrogen (the proton on the carbon between the two carbonyls), thereby significantly stabilizing the enol form through the formation of a strong intramolecular hydrogen bond and a conjugated system. While most simple keto-esters heavily favor the keto form, the fluorinated analogue exhibits a much higher population of the enol tautomer.[6][7]

This tautomerism is the cornerstone of the molecule's dual reactivity. The keto form presents two electrophilic carbonyl carbons, while the enol form provides a nucleophilic α-carbon, making it a versatile reactant for a wide array of transformations.

Caption: Keto-enol equilibrium of this compound.

Reactivity Profile: A Versatile Synthetic Platform

The unique electronic properties of this compound give rise to a broad spectrum of useful chemical reactions.

Acidity and Enolate Formation

The primary driver of this molecule's reactivity is the acidity of the α-hydrogens. The inductive effect of the CF₃ group significantly lowers the pKa of these protons compared to non-fluorinated β-keto esters. Consequently, treatment with even mild bases readily deprotonates the α-carbon to form a highly stabilized enolate anion. This enolate is a soft nucleophile, poised to react with various electrophiles.

C-Alkylation and C-Acylation

The most common and synthetically valuable reaction is the alkylation or acylation at the α-carbon. The enolate attacks electrophiles such as alkyl halides or acyl chlorides to form new carbon-carbon bonds, providing a direct route to more complex fluorinated ketones.[8] This method is fundamental for elaborating molecular scaffolds in drug discovery.[1]

Condensation Reactions

This compound is an excellent substrate for various condensation reactions. Its activated methylene group readily participates in Knoevenagel, Claisen, and Hantzsch-type reactions to construct complex acyclic and heterocyclic systems. These heterocycles are prevalent motifs in pharmaceuticals and agrochemicals, making this a critical application.[2][9]

Reactions at the Carbonyl Centers

While enolate chemistry dominates, the carbonyl groups remain reactive electrophilic sites. The ketone can be selectively reduced or targeted by strong nucleophiles like Grignard or organolithium reagents. The ester moiety can undergo transesterification or reduction under appropriate conditions.

Stability and Controlled Degradation

While a stable compound under proper storage, this compound is susceptible to specific degradation pathways that are crucial to understand for successful synthesis and purification.

Hydrolysis and Decarboxylation Cascade

The most significant degradation pathway involves a two-step hydrolysis-decarboxylation sequence.[8]

-

Ester Hydrolysis: Under either acidic or basic aqueous conditions, the isopropyl ester is hydrolyzed to yield the corresponding β-keto acid, 4,4,4-trifluoroacetoacetic acid.[8][10] The rate of this reaction is influenced by the electronic nature of the trifluoromethyl group.[11]

-

Decarboxylation: The resulting β-keto acid intermediate is thermally unstable. Upon gentle heating, it readily loses carbon dioxide (CO₂) through a concerted, six-membered cyclic transition state to produce 1,1,1-trifluoroacetone.[12][13]

This cascade is often an unavoidable side reaction in aqueous environments, but it can also be exploited synthetically to generate trifluoromethyl ketones.[8]

Caption: Primary degradation pathway via hydrolysis and decarboxylation.

Storage and Incompatibilities

For long-term stability, this compound should be stored at room temperature in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to protect it from moisture.[2][4] It is incompatible with and should be kept away from:

-

Moisture [4]

Experimental Protocols and Safe Handling

Protocol: General Procedure for α-Alkylation

Causality: This protocol leverages the acidity of the α-proton. A non-nucleophilic base is chosen to generate the enolate in situ without competing in the subsequent alkylation. An aprotic solvent prevents protonolysis of the enolate.

-

Inert Atmosphere Setup: Equip a flame-dried, three-neck round-bottom flask with a magnetic stirrer, a thermometer, a dropping funnel, and a nitrogen/argon inlet.

-

Reagent Addition: Dissolve this compound (1.0 eq.) in anhydrous aprotic solvent (e.g., THF, DMF).

-

Enolate Formation: Cool the solution to 0 °C in an ice bath. Add a suitable base (e.g., sodium hydride (1.1 eq.), potassium carbonate (1.5 eq.)) portion-wise, maintaining the temperature. Stir for 30-60 minutes at this temperature to ensure complete enolate formation.

-

Alkylation: Add the alkylating agent (e.g., methyl iodide, benzyl bromide) (1.1 eq.) dropwise via the dropping funnel, ensuring the temperature does not rise significantly.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Carefully quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl. Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography or distillation.

Safe Handling and Personal Protection

Trustworthiness: Adherence to established safety protocols is non-negotiable for ensuring reproducible results and, more importantly, personnel safety.

-

Ventilation: Always handle this compound in a well-ventilated chemical fume hood.[4][15]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[4][14]

-

Fire Safety: The compound is a flammable liquid.[15] Keep it away from heat, sparks, open flames, and other ignition sources.[14][16] Use spark-proof tools and ensure proper grounding of equipment to prevent static discharge.[4][16]

-

Spill Response: In case of a spill, absorb with an inert material (e.g., vermiculite, dry sand) and place in a sealed container for chemical waste disposal.[4]

Conclusion

This compound is a powerful and versatile reagent whose reactivity is governed by the delicate interplay between its keto-enol tautomerism and the profound electronic influence of the trifluoromethyl group. Its ability to readily form a stabilized enolate makes it an ideal precursor for constructing complex fluorinated molecules through alkylation, acylation, and condensation reactions. However, its utility is balanced by a key instability—a propensity to undergo hydrolysis and subsequent decarboxylation. A thorough understanding of both its synthetic potential and its degradation pathways is essential for any scientist aiming to leverage this building block to its full potential in the fields of pharmaceutical, agrochemical, and materials science research.

References

- AK Lectures.

- MySkinRecipes.

- Synquest Labs.

- Chemistry LibreTexts. 9.

- PubMed.

- YouTube. Hydrolysis and Decarboxylation of ß-Keto Ester Example. (2014-07-09).

- Master Organic Chemistry.

- Thieme Connect.

- Apollo Scientific.

- ChemicalBook.

- Sciforum.

- Fisher Scientific.

- TCI Chemicals.

- Guidechem.

- Master Organic Chemistry. Keto-Enol Tautomerism : Key Points. (2022-06-21).

- MDPI.

- OpenStax. 22.1 Keto–Enol Tautomerism - Organic Chemistry. (2023-09-20).

- Chemistry LibreTexts. 22.1: Keto-Enol Tautomerism. (2023-01-29).

- ChemicalBook.

- NINGBO INNO PHARMCHEM CO.,LTD.

- RSC Publishing. Alkylation of ethyl 4,4,4-trifluoroacetoacetate.

Sources

- 1. nbinno.com [nbinno.com]

- 2. This compound [myskinrecipes.com]

- 3. ISOPROPYL TRIFLUOROACETATE | 400-38-4 [chemicalbook.com]

- 4. synquestlabs.com [synquestlabs.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. 22.1 KetoâEnol Tautomerism - Organic Chemistry | OpenStax [openstax.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. aklectures.com [aklectures.com]

- 9. Page loading... [wap.guidechem.com]

- 10. m.youtube.com [m.youtube.com]

- 11. mdpi.com [mdpi.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. fishersci.com [fishersci.com]

- 15. chemicalbook.com [chemicalbook.com]

- 16. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

The Trifluoromethyl Group: A Keystone for Enhanced Reactivity and Molecular Stability in Isopropyl 4,4,4-Trifluoroacetoacetate

A Technical Guide for Researchers in Organic Synthesis and Drug Discovery

Abstract

Isopropyl 4,4,4-trifluoroacetoacetate (i-Pr-TFAA) has emerged as a pivotal building block in modern organic synthesis, largely due to the profound influence of its terminal trifluoromethyl (CF3) group. This guide provides an in-depth analysis of the CF3 group's role in modulating the chemical properties and reactivity of the acetoacetate backbone. We will explore the electronic effects that lead to enhanced acidity of the α-protons and increased electrophilicity of the carbonyl carbons, and detail how these properties are harnessed in key synthetic transformations for the construction of novel fluorinated molecules. This document serves as a technical resource for researchers, offering insights into reaction mechanisms, detailed experimental protocols, and the strategic advantages of incorporating i-Pr-TFAA into synthetic workflows for pharmaceutical and agrochemical development.

Introduction: The Transformative Influence of the Trifluoromethyl Group

The trifluoromethyl group is a cornerstone of modern medicinal and agricultural chemistry.[1][2] Its incorporation into organic molecules can dramatically alter their physicochemical and biological properties. When appended to the acetoacetate scaffold, as in this compound, the CF3 group imparts a unique reactivity profile that distinguishes it from its non-fluorinated analogues. The strong electron-withdrawing nature of the three fluorine atoms is central to this transformation, creating a powerful inductive effect that propagates through the molecule's carbon framework. This guide will dissect the multifaceted role of this functional group, providing both theoretical understanding and practical guidance for its application.

Physicochemical Properties and Spectroscopic Signature

The trifluoromethyl group significantly influences the physical and spectroscopic properties of this compound.

| Property | Value | Source |